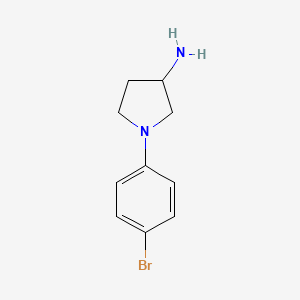

1-(4-Bromophenyl)pyrrolidin-3-amine

Description

Propriétés

IUPAC Name |

1-(4-bromophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-8-1-3-10(4-2-8)13-6-5-9(12)7-13/h1-4,9H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHBHZLCNNQRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromophenyl Pyrrolidin 3 Amine

Precursor Selection and Starting Material Strategies in Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. ias.ac.in For 1-(4-bromophenyl)pyrrolidin-3-amine, the analysis typically involves two key disconnections: the C-N bond between the pyrrolidine (B122466) nitrogen and the 4-bromophenyl group, and the C-N bond of the amine at the 3-position of the pyrrolidine ring.

This leads to several potential starting material strategies:

Strategy 1: Pyrrolidine Core First. This approach begins with a pre-formed pyrrolidine ring, such as pyrrolidin-3-one or a protected 3-aminopyrrolidine (B1265635). The 4-bromophenyl group is then introduced via N-arylation.

Strategy 2: Acyclic Precursors. This strategy involves the cyclization of an acyclic precursor that already contains the 4-bromophenylamino moiety. This often entails the formation of the pyrrolidine ring as a key step.

Strategy 3: Convergent Synthesis. In this approach, separate fragments corresponding to the 4-bromophenyl portion and a functionalized four-carbon chain are synthesized independently and then combined to form the final product.

The choice of strategy often depends on the desired stereochemistry of the final product and the availability and cost of the starting materials. For instance, starting with a chiral pool material like (S)- or (R)-3-aminopyrrolidine allows for the synthesis of enantiomerically pure target molecules.

Key Reaction Sequences and Catalytic Systems for Pyrrolidine Ring Construction

The formation of the pyrrolidine ring is a critical aspect of the synthesis. Various methods have been developed for this purpose, ranging from classical cyclization reactions to modern catalytic approaches.

Cyclization Approaches for Pyrrolidin-3-amine Core Formation

The construction of the pyrrolidin-3-amine core can be achieved through several cyclization strategies:

Intramolecular Cyclization: A common method involves the intramolecular cyclization of a linear precursor containing both an amine and a suitable leaving group or an electrophilic center at the appropriate positions. For example, a 1,4-diaminobutane (B46682) derivative can undergo cyclization to form the pyrrolidine ring.

[3+2] Cycloaddition Reactions: Azomethine ylides can undergo [3+2] dipolar cycloadditions with alkenes to directly form the pyrrolidine ring. This method is powerful for creating substituted pyrrolidines with control over stereochemistry. acs.org

Reductive Amination of Dicarbonyls: The reaction of a 1,4-dicarbonyl compound with an amine, followed by reductive cyclization, can yield a pyrrolidine derivative.

Ring-Closing Metathesis (RCM): Diene precursors containing a nitrogen atom can be cyclized using Grubbs' catalyst or other metathesis catalysts to form a dihydropyrrole, which can then be reduced to the pyrrolidine.

From Natural Precursors: Proline and hydroxyproline, naturally occurring amino acids containing a pyrrolidine ring, serve as versatile starting materials for the synthesis of various pyrrolidine derivatives. nih.govmdpi.com

Introduction of the 4-Bromophenyl Moiety via C-N or C-C Coupling

The introduction of the 4-bromophenyl group is typically achieved through a carbon-nitrogen (C-N) bond-forming reaction.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly effective method for forming C-N bonds. It involves the reaction of an amine (in this case, a pyrrolidin-3-amine derivative) with an aryl halide (4-bromoiodobenzene or 1,4-dibromobenzene) in the presence of a palladium catalyst and a suitable ligand.

Nucleophilic Aromatic Substitution (SNA_r): In some cases, if the aromatic ring is sufficiently activated, direct nucleophilic substitution of a leaving group (like a fluorine or nitro group) by the pyrrolidine nitrogen can occur. However, for a simple bromophenyl group, this method is generally not feasible.

Reductive Amination: The reaction of pyrrolidin-3-one with 4-bromoaniline (B143363) in the presence of a reducing agent can directly form the N-aryl pyrrolidine. researchgate.net

| Coupling Reaction | Catalyst/Reagent | Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine (B1218219) ligand (e.g., BINAP, Xantphos) | Pyrrolidin-3-amine derivative and 4-bromoaryl halide | High efficiency and functional group tolerance. |

| Reductive Amination | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Pyrrolidin-3-one and 4-bromoaniline | One-pot procedure for N-arylation. |

Amination Procedures at the Pyrrolidin-3-position

When starting with a precursor like 1-(4-bromophenyl)pyrrolidin-3-one, the introduction of the amine group at the 3-position is a crucial step.

Reductive Amination: The most common method is the reductive amination of the ketone. This involves reacting the pyrrolidin-3-one with an ammonia (B1221849) source (like ammonia or ammonium (B1175870) acetate) or a protected amine (like benzylamine) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Subsequent deprotection may be necessary if a protected amine is used.

Formation of an Oxime and Reduction: The ketone can be converted to an oxime by reaction with hydroxylamine. The oxime is then reduced to the amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Diastereoselective and Enantioselective Synthetic Routes to Chiral this compound

The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound is of significant interest, particularly for pharmaceutical applications. This requires the use of stereoselective synthetic methods.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed.

Evans Asymmetric Alkylation: While not directly applicable to the core synthesis of the pyrrolidine ring in this specific target, the principles of using chiral oxazolidinones (Evans auxiliaries) can be adapted. For instance, a chiral auxiliary could be attached to a precursor to control the stereochemistry of a substituent on the pyrrolidine ring, which is then converted to the amine.

Pseudoephedrine Amides: Pseudoephedrine can be used as a chiral auxiliary to control the alkylation of enolates derived from amides. nih.gov A strategy could involve a precursor where a carboxylic acid functionality is attached to the pyrrolidine ring, which is then converted to a pseudoephedrine amide to direct a subsequent stereoselective reaction.

Chiral Sulfinimines (Ellman's Auxiliary): Chiral tert-butanesulfinamide can be condensed with a ketone or aldehyde to form a chiral sulfinimine. Nucleophilic addition to this imine often proceeds with high diastereoselectivity. researchgate.net For example, a precursor containing a ketone at the 3-position could be converted to a chiral sulfinimine, followed by a stereoselective reduction to introduce the amine group with a specific stereochemistry.

| Chiral Auxiliary Strategy | Auxiliary | Key Transformation | Stereochemical Control |

| Evans Asymmetric Synthesis | Chiral Oxazolidinones | Alkylation of enolates | Diastereoselective alkylation |

| SAMP/RAMP Chemistry | (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine | α-Alkylation of carbonyls | Asymmetric α-alkylation |

| Pseudoephedrine Amides | (+)- or (-)-Pseudoephedrine | Alkylation of amide enolates | High diastereoselectivity |

| Chiral Sulfinimine Chemistry | (R)- or (S)-tert-butanesulfinamide | Nucleophilic addition to imines | Diastereoselective addition |

Asymmetric Organocatalysis in Pyrrolidine Synthesis

Asymmetric organocatalysis has emerged as a powerful strategy for the synthesis of enantioenriched heterocyclic compounds, including pyrrolidines. nih.govyoutube.com This approach utilizes small, chiral organic molecules to catalyze stereoselective transformations, offering a metal-free alternative to traditional methods and often providing excellent enantioselectivity under mild reaction conditions. youtube.com

The foundation of modern organocatalysis was built on the use of natural amino acids, particularly proline, which was found to catalyze asymmetric intermolecular aldol (B89426) reactions with significant enantioselectivities. nih.gov This discovery spurred the development of a vast array of proline-derived catalysts. A major breakthrough was the introduction of diarylprolinol silyl (B83357) ethers, which have proven to be highly effective for various asymmetric functionalizations. nih.gov

For the synthesis of 3-substituted pyrrolidines, organocatalysis typically proceeds through the activation of a carbonyl compound or an imine. The general mechanism involves the reaction of the chiral organocatalyst, such as a proline derivative, with a ketone or aldehyde to form a nucleophilic enamine or an electrophilic iminium ion intermediate. youtube.com The inherent chirality of the catalyst directs the subsequent reaction, for example, a Michael addition or an α-functionalization, to proceed stereoselectively. This controlled environment dictates the facial selectivity of the attack, leading to the formation of one enantiomer in excess.

In the context of synthesizing a precursor to this compound, an organocatalytic Michael addition to an α,β-unsaturated system is a key strategy. For instance, a nitromethane (B149229) derivative could be added to an N-aryl-Δ³-pyrroline-2-one, with the stereochemistry being controlled by a chiral organocatalyst. Subsequent reduction of the nitro group and the lactam would yield the desired 3-aminopyrrolidine structure. The choice of catalyst is crucial and is often fine-tuned to maximize both yield and enantiomeric excess (ee).

Below is a table summarizing representative organocatalysts and their applications in reactions pertinent to pyrrolidine synthesis.

| Catalyst Type | Example Catalyst | Reaction Type | Typical Substrates | Key Feature |

| Proline | L-Proline | Aldol Reaction | Aldehydes, Ketones | Simple, inexpensive, bifunctional catalyst. youtube.com |

| Diarylprolinol Silyl Ether | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Michael Addition | α,β-Unsaturated aldehydes, Nitroalkenes | High enantioselectivity through steric shielding. nih.gov |

| Dipeptide Catalyst | H-Pro-Gly-D-Ala-OH | Aldol Reaction | Acetone, α-Ketoesters | Enhanced stereocontrol via defined conformations. nih.gov |

| NHTf-substituted Pyrrolidine | (S)-N-(Pyrrolidin-2-ylmethyl)trifluoromethanesulfonamide | Michael Addition | Ketones, Nitroolefins | Acts as a strong hydrogen-bond donor for activation. nih.gov |

The effectiveness of these catalysts hinges on their ability to form a transient, covalently bound intermediate with the substrate, creating a chiral environment that directs the approach of the second reactant. youtube.com This principle allows for the construction of complex molecular architectures with a high degree of stereocontrol from simple precursors. nih.gov

Biocatalytic Approaches to Enantioenriched Pyrrolidines

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral amines and heterocycles. nih.gov The use of isolated enzymes or whole-cell systems provides access to enantiomerically pure compounds under mild conditions, often with unparalleled stereoselectivity (>99% ee). nih.govacs.org

A prevalent biocatalytic strategy for producing chiral 3-aminopyrrolidines involves the asymmetric transformation of a prochiral ketone, specifically an N-protected-3-pyrrolidinone. nih.gov Two main classes of enzymes are employed for this purpose:

Amine Transaminases (ATAs): These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a ketone acceptor. By using an (R)- or (S)-selective ATA, either enantiomer of the corresponding amine can be produced with very high optical purity.

Keto Reductases (KREDs): These enzymes stereoselectively reduce a ketone to a chiral alcohol, which can then be converted to the amine via conventional chemical methods (e.g., Mitsunobu reaction or mesylation followed by azide (B81097) displacement and reduction).

A combined photoenzymatic, one-pot synthesis has been developed to produce N-Boc-3-aminopyrrolidine from unfunctionalized pyrrolidine. nih.gov This method involves a regioselective photooxyfunctionalization to create N-Boc-3-pyrrolidinone, which is then subjected to stereoselective transamination using an ATA in the same vessel, achieving high conversion and enantiomeric excess. nih.gov

Another innovative biocatalytic approach involves the intramolecular C(sp³)–H amination of organic azides, catalyzed by engineered cytochrome P450 enzymes. acs.orgnih.gov Directed evolution has produced cytochrome P411 variants capable of inserting an alkyl nitrene into a C-H bond to form the pyrrolidine ring with good to excellent enantioselectivity and catalytic efficiency. acs.org This method streamlines the synthesis by functionalizing an unactivated C-H bond directly, maximizing atom and step economy. nih.gov

The table below highlights key enzymatic approaches for the synthesis of chiral pyrrolidines.

| Enzyme Class | Specific Enzyme (Example) | Reaction Type | Substrate Example | Product | Enantiomeric Excess (ee) |

| Amine Transaminase (ATA) | ATA from Vibrio fluvialis | Asymmetric Transamination | N-Boc-3-pyrrolidinone | (R)- or (S)-N-Boc-3-aminopyrrolidine | >99% nih.gov |

| Keto Reductase (KRED) | KRED from Lactobacillus kefyr | Asymmetric Carbonyl Reduction | N-Boc-3-pyrrolidinone | (R)- or (S)-N-Boc-3-hydroxypyrrolidine | >99% nih.gov |

| Cytochrome P450 Variant | P411-PYS-5149 | Intramolecular C-H Amination | 4-Azidobutylbenzene | 2-Phenylpyrrolidine | 99:1 er acs.org |

| Laccase | Myceliophthora thermophila laccase | Oxidative Coupling | Catechols and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Pyrrolidine-2,3-diones | Not applicable (forms quaternary centers) rsc.org |

These biocatalytic methods represent a frontier in sustainable chemical synthesis, providing direct routes to valuable, enantioenriched building blocks like the chiral 3-aminopyrrolidine core. acs.orgnih.gov

Yield Optimization and Scalability Considerations for Laboratory Synthesis

Optimizing the yield and ensuring the scalability of a synthetic route are critical for transitioning a procedure from discovery to practical application. For the laboratory-scale synthesis of this compound, several factors must be carefully controlled to maximize efficiency and product output.

Key Optimization Parameters:

Solvent and Reagent Concentration: The choice of solvent can significantly impact reaction rates and yields. For instance, in Suzuki coupling reactions involving a (4-bromophenyl) group, a mixed solvent system like 1,4-dioxane:H₂O was found to be effective. researchgate.net The concentration of reactants should be optimized to ensure a reasonable reaction rate without promoting side reactions or causing precipitation issues.

Reaction Temperature and Time: These two parameters are intrinsically linked. Higher temperatures generally increase reaction rates but can also lead to decomposition or the formation of byproducts. Monitoring the reaction progress using techniques like TLC or LC-MS is essential to determine the optimal reaction time, preventing both incomplete conversion and product degradation.

Purification Strategy: The method of purification must be both effective and scalable. While column chromatography is ubiquitous in laboratory research, it can be a bottleneck for larger quantities. Alternative methods such as crystallization, distillation, or extraction should be explored. For instance, the synthesis of pyrrolidines from levulinic acid under hydrosilylation conditions yielded different products based on the equivalents of the silane (B1218182) reagent, highlighting the need for precise stoichiometric control to simplify purification.

Process Safety and Reagent Handling: As syntheses are scaled up, the hazards associated with reagents and intermediates become more pronounced. A thorough risk assessment is necessary. For example, using organic azides as precursors in biocatalytic C-H amination requires careful handling due to their potential instability. acs.org

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the parameter space and identify optimal conditions. By varying factors like temperature, concentration, and catalyst loading simultaneously, a more comprehensive understanding of the reaction landscape can be achieved compared to one-variable-at-a-time (OVAT) optimization. This approach is crucial for developing a robust and scalable synthesis for compounds like this compound.

Chemical Transformations and Reactivity of 1 4 Bromophenyl Pyrrolidin 3 Amine

Reactivity at the Amine Functionality

The pyrrolidin-3-amine core contains a primary amine that is the principal site for nucleophilic reactions such as acylation, alkylation, and sulfonylation. These transformations are fundamental for building molecular complexity by attaching various substituents to the pyrrolidine (B122466) scaffold.

Acylation, Alkylation, and Sulfonylation Reactions

The primary amine of 1-(4-Bromophenyl)pyrrolidin-3-amine readily undergoes acylation with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is typically high-yielding and proceeds without affecting the less nucleophilic N-aryl tertiary amine of the pyrrolidine ring. cbijournal.com Similarly, sulfonylation with sulfonyl chlorides provides stable sulfonamides, a common functional group in pharmacologically active compounds. cbijournal.comnih.govsigmaaldrich.com

Direct alkylation of the primary amine with alkyl halides is also possible but is often challenging to control. wikipedia.org The initial mono-alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to subsequent alkylations that can result in a mixture of di-alkylated products and even quaternary ammonium (B1175870) salts. nih.govmasterorganicchemistry.com This lack of selectivity makes direct alkylation less synthetically desirable for producing pure secondary amines compared to reductive amination pathways. masterorganicchemistry.com

Table 1: Representative Acylation, Sulfonylation, and Alkylation Reactions

| Reaction Type | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| Acylation | Acetyl Chloride | Base (e.g., Triethylamine (B128534), Pyridine), Solvent (e.g., CH2Cl2, THF), 0 °C to RT | N-(1-(4-bromophenyl)pyrrolidin-3-yl)acetamide |

| Sulfonylation | Benzenesulfonyl Chloride | Base (e.g., Pyridine), Solvent (e.g., CH2Cl2), RT | N-(1-(4-bromophenyl)pyrrolidin-3-yl)benzenesulfonamide |

| Alkylation | Methyl Iodide | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile); often leads to mixtures | N-Methyl-1-(4-bromophenyl)pyrrolidin-3-amine (plus over-alkylation products) |

Reductive Amination Pathways

Reductive amination is a highly effective and controlled method for the N-alkylation of this compound. wikipedia.orgmasterorganicchemistry.com This two-step, often one-pot, process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. libretexts.orgorganic-chemistry.org The imine is then reduced in situ to the corresponding secondary or tertiary amine. This method circumvents the issue of over-alkylation common in direct alkylation with alkyl halides. masterorganicchemistry.com

Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the protonated imine intermediate without affecting the starting carbonyl compound. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is another green and efficient alternative. acsgcipr.org The choice of the carbonyl compound determines the nature of the alkyl group introduced, providing a versatile route to a wide array of N-substituted derivatives.

Table 2: Reductive Amination with Various Carbonyls

| Carbonyl Partner | Reducing Agent | Typical Conditions | Product Type |

|---|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | Acetic Acid, Dichloroethane, RT | N,N-Dimethyl-1-(4-bromophenyl)pyrrolidin-3-amine |

| Acetone | NaBH₃CN | Methanol, pH ~6-7, RT | N-Isopropyl-1-(4-bromophenyl)pyrrolidin-3-amine |

| Cyclohexanone | H₂ (g), Pd/C | Ethanol, RT, pressure | N-Cyclohexyl-1-(4-bromophenyl)pyrrolidin-3-amine |

Formation of Imine and Enamine Derivatives

The reaction of the primary amine in this compound with aldehydes or ketones under acidic catalysis leads to the formation of imines, also known as Schiff bases. This condensation reaction involves the elimination of a water molecule and is reversible. The stability of the resulting imine can vary, and they are often generated in situ as intermediates for subsequent reactions, most notably reductive amination.

It is important to distinguish this from enamine formation. Enamines are typically formed from the reaction of a ketone or aldehyde with a secondary amine. Since the primary amine of the title compound has two protons on the nitrogen, it preferentially forms an imine (C=N bond) after condensation and dehydration.

Reactions Involving the Bromophenyl Moiety

The aryl bromide functionality is a versatile handle for constructing more complex molecular architectures through metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of the scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig Amination)

The bromophenyl group of this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, making the bromo-substituent a reliable coupling partner. google.com

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. google.com It is widely used to synthesize biaryl compounds. The reaction requires a palladium catalyst, often with phosphine (B1218219) ligands, and a base. wikipedia.org

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne to form an arylethynyl derivative. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base like triethylamine or piperidine. researchgate.net Copper-free conditions have also been developed. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful method forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.org This reaction can be used to introduce a second amino group onto the phenyl ring, leading to complex diamine structures. It requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a strong, non-nucleophilic base like sodium tert-butoxide. google.comnih.gov

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base/Solvent | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ / Dioxane, Toluene, H₂O | 1-([1,1'-Biphenyl]-4-yl)pyrrolidin-3-amine |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine, DMF | 1-(4-(Phenylethynyl)phenyl)pyrrolidin-3-amine |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, XPhos or BINAP | NaOtBu or Cs₂CO₃ / Toluene | 4-(3-Aminopyrrolidin-1-yl)morpholinobenzene |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at positions ortho or para to the leaving group. The bromophenyl moiety of this compound lacks such activation. The bromine atom itself is only weakly deactivating, and the pyrrolidinyl group is electron-donating. Consequently, the phenyl ring is electron-rich and not susceptible to attack by nucleophiles under standard SNAr conditions. Attempts to perform SNAr on unactivated aryl halides generally fail or require extremely harsh conditions, making this pathway not synthetically viable for this compound. atlanchimpharma.com

Lithiation and Subsequent Electrophilic Quenching Reactions

There is no specific information in the scientific literature regarding the lithiation and subsequent electrophilic quenching of this compound. In principle, directed ortho-lithiation could be a possibility, where the pyrrolidine nitrogen directs the lithiation to the position ortho to the bromophenyl group. However, the presence of the acidic N-H proton on the pyrrolidine amine would likely interfere with this process, leading to deprotonation of the amine first.

General protocols for the lithiation of N-aryl pyrrolidines often involve N-protection to prevent this side reaction. For instance, N-Boc protected pyrrolidines can undergo asymmetric lithiation. researchgate.net A study on a protected 4-chloropyrrolopyrimidine demonstrated that directed lithiation could be achieved, followed by quenching with aldehydes and ketones. semanticscholar.org These examples suggest that if the amino group of this compound were appropriately protected, subsequent lithiation of the bromophenyl ring or the pyrrolidine ring could be explored. However, no such studies have been reported for this specific compound.

Mechanistic Investigations of Key Reactions

No mechanistic investigations for key reactions of this compound have been published. Mechanistic studies typically accompany the development of new reactions. For example, mechanistic studies, including experimental and computational approaches, have been conducted on the copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines, revealing the involvement of copper(I) and copper(II) species and the role of the ligand. nih.gov Similarly, the mechanism of the photo-promoted ring contraction of pyridines has been clarified to proceed through intermediates like 2-silyl-1,2-dihydropyridine and vinylazomethine ylide. nih.gov Without established reactions for this compound, there are no corresponding mechanistic studies.

The chemo- and regioselectivity of reactions involving this compound have not been explored in the scientific literature. This molecule possesses multiple reactive sites: the secondary amine, the aromatic C-Br bond, and potentially C-H bonds on both the aromatic and pyrrolidine rings.

In theory, the relative reactivity of these sites would dictate the outcome of a given reaction. For example, in a palladium-catalyzed cross-coupling reaction, the C-Br bond is expected to be the most reactive site. In reactions involving a strong base, the N-H proton of the amine is the most likely site of initial reaction. The regioselectivity of reactions on the aromatic ring would be influenced by the electronic effects of both the bromo and the pyrrolidinyl substituents. However, without experimental data, any discussion of chemo- and regioselectivity for this specific compound remains hypothetical.

Derivatization and Analog Synthesis from 1 4 Bromophenyl Pyrrolidin 3 Amine

Design Principles for Structurally Related Analogues and Libraries

The design of analogues from 1-(4-Bromophenyl)pyrrolidin-3-amine is guided by principles of medicinal chemistry aimed at exploring structure-activity relationships (SAR). The core scaffold presents three primary points for diversification:

The Pyrrolidine (B122466) Ring: This saturated heterocycle provides a rigid, three-dimensional framework that positions the substituents in defined spatial orientations. Its stereochemistry is a critical factor in molecular recognition by biological targets. nih.gov

The 3-Amino Group: The primary amine at the C3 position is a key nucleophilic handle. It allows for the straightforward introduction of a wide variety of functional groups, including amides, ureas, sulfonamides, and substituted amines, which can form crucial hydrogen bond interactions with biological receptors. nih.govresearchgate.net

The systematic modification at these three positions allows for the generation of large chemical libraries, where each compound represents a unique point in chemical space, facilitating the exploration of SAR.

Synthesis of Substituted Amine, Amide, and Urea (B33335) Derivatives

The primary amine of this compound is readily derivatized to form a range of functional groups.

Substituted Amine Derivatives: Alkylation or reductive amination of the primary amine can furnish secondary or tertiary amine derivatives. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) to yield the substituted amine. nih.gov

Amide Derivatives: Amides are commonly synthesized by reacting the primary amine with acyl chlorides or carboxylic acids activated with coupling agents (e.g., EDC·HCl, HATU). researchgate.netresearchgate.net This reaction creates a stable amide linkage and introduces a diverse range of acyl groups.

Scheme 1: General synthesis of amide derivatives from this compound.

Scheme 1: General synthesis of amide derivatives from this compound.

Interactive Table 1: Representative Amide Derivatives This table showcases potential amide derivatives synthesized from this compound.

| Derivative Name | R Group |

| N-(1-(4-bromophenyl)pyrrolidin-3-yl)acetamide | -CH₃ |

| N-(1-(4-bromophenyl)pyrrolidin-3-yl)benzamide | -C₆H₅ |

| N-(1-(4-bromophenyl)pyrrolidin-3-yl)-2-phenylacetamide | -CH₂C₆H₅ |

| N-(1-(4-bromophenyl)pyrrolidin-3-yl)cyclopropanecarboxamide | -c-C₃H₅ |

Urea Derivatives: The synthesis of urea derivatives is a cornerstone of medicinal chemistry, as the urea functional group is a privileged motif in many bioactive compounds. nih.govresearchgate.net Unsymmetrical ureas are typically prepared by reacting the primary amine of this compound with a suitable isocyanate (R-N=C=O) in an aprotic solvent. mdpi.comresearchgate.net This reaction is generally high-yielding and proceeds under mild conditions. mdpi.com Alternative methods, avoiding potentially hazardous isocyanates, involve the use of phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) or multi-step procedures involving Lossen or Curtius rearrangements. nih.govorganic-chemistry.org

Scheme 2: General synthesis of urea derivatives from this compound.

Scheme 2: General synthesis of urea derivatives from this compound.

Interactive Table 2: Representative Urea Derivatives This table illustrates potential urea derivatives based on common reactants.

| Derivative Name | R Group (from R-NCO) |

| 1-(1-(4-bromophenyl)pyrrolidin-3-yl)-3-phenylurea | -C₆H₅ |

| 1-(1-(4-bromophenyl)pyrrolidin-3-yl)-3-ethylurea | -CH₂CH₃ |

| 1-(1-(4-bromophenyl)pyrrolidin-3-yl)-3-(4-chlorophenyl)urea | -C₆H₄-4-Cl |

| 1-(1-(4-bromophenyl)pyrrolidin-3-yl)-3-(cyclopropylsulfonyl)urea | -SO₂-c-C₃H₅ |

Construction of Fused and Spiro-Heterocyclic Systems Utilizing the Pyrrolidine Core

The pyrrolidine ring serves as a versatile building block for constructing more complex polycyclic systems.

Fused Heterocyclic Systems: The pyrrolidine scaffold can be used to construct fused heterocyclic systems through annulation reactions. For instance, the pyrrolidine can be a precursor to a heterocyclic enamine, which can then act as a bis-nucleophile in reactions with bis-electrophiles to build fused quinoline (B57606) or pyridine (B92270) rings. nih.govumich.edu These reactions often involve an initial intermolecular reaction followed by an intramolecular cyclization to form the new fused ring.

Spiro-Heterocyclic Systems: Spirocycles, which contain two rings sharing a single atom, are of great interest in drug discovery due to their rigid, three-dimensional structures. nih.gov Spiro-pyrrolidines can be synthesized via multicomponent 1,3-dipolar cycloaddition reactions. nih.gov In this approach, an azomethine ylide is generated in situ from the pyrrolidine nitrogen and an appropriate aldehyde or ketone, which then reacts with a dipolarophile (an alkene or alkyne) to form the spirocyclic system stereoselectively. nih.govwhiterose.ac.uk Another strategy involves the intramolecular SNAr or palladium-catalyzed C-N coupling of a suitably functionalized γ-pyridyl amine derived from the pyrrolidine core to generate spirocyclic tetrahydronaphthyridines. nih.gov

Modification of the Phenyl Ring for Electronic and Steric Tuning

The bromine atom on the phenyl ring is a key functional group that allows for extensive modification through palladium-catalyzed cross-coupling reactions. This enables the fine-tuning of the molecule's electronic and steric properties.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction tolerates a wide range of functional groups and can be used to introduce various aryl, heteroaryl, or alkyl groups in place of the bromine atom, significantly altering the steric bulk and electronic nature of the N-phenyl substituent. researchgate.netmdpi.com

Scheme 3: Suzuki-Miyaura coupling of this compound.

Scheme 3: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org This reaction effectively replaces the bromine atom with a substituted amino group, introducing a hydrogen-bond donor/acceptor site and expanding the structural diversity of the resulting analogues. organic-chemistry.orgnih.gov

Scheme 4: Buchwald-Hartwig amination of this compound.

Scheme 4: Buchwald-Hartwig amination of this compound.

Interactive Table 3: Phenyl Ring Modifications via Cross-Coupling This table provides examples of derivatives accessible through palladium-catalyzed cross-coupling reactions.

| Reaction Type | Reagent | Resulting R' Group |

| Suzuki-Miyaura | Phenylboronic acid | -C₆H₅ |

| Suzuki-Miyaura | Pyridine-3-boronic acid | -3-pyridyl |

| Suzuki-Miyaura | Methylboronic acid | -CH₃ |

| Buchwald-Hartwig | Morpholine | -N(CH₂CH₂)₂O |

| Buchwald-Hartwig | Aniline | -NHC₆H₅ |

Chiral Derivatization for Stereochemical Diversification

The C3 carbon of the pyrrolidine ring in this compound is a stereocenter. This inherent chirality is a crucial aspect of its use in analog synthesis.

Derivatization can be approached in two main ways:

Racemic Synthesis and Diastereomeric Separation: Starting with racemic this compound, derivatization with a chiral, enantiomerically pure reagent will produce a mixture of diastereomers. These diastereomers have different physical properties and can often be separated by standard chromatographic techniques.

Enantioselective Synthesis: Alternatively, starting with an enantiomerically pure form of the amine, such as (R)- or (S)-1-(4-Bromophenyl)pyrrolidin-3-amine, will lead to the synthesis of enantiomerically pure final compounds. This approach is essential for studying the specific interactions of each enantiomer with chiral biological targets like enzymes and receptors.

The synthesis of complex structures like spiro-heterocycles can often be performed stereoselectively, yielding specific diastereomers depending on the catalyst and reaction conditions used. nih.gov This control over stereochemistry allows for the systematic exploration of how the three-dimensional arrangement of atoms affects biological activity.

Role As a Synthetic Intermediate in Complex Molecule Construction

Building Block in the Synthesis of Advanced Organic Scaffolds

The molecular architecture of 1-(4-Bromophenyl)pyrrolidin-3-amine makes it an exemplary starting material for the synthesis of advanced organic scaffolds. The key to its utility lies in its distinct reactive centers: the nucleophilic primary and secondary amines and the aryl bromide. The aryl bromide is particularly significant as it readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions enable the straightforward introduction of diverse aryl, alkyl, or other functional groups onto the phenyl ring, dramatically increasing molecular complexity.

Simultaneously, the primary amine at the 3-position and the secondary amine within the pyrrolidine (B122466) ring can undergo a variety of transformations, including acylation, alkylation, and reductive amination. This dual reactivity allows chemists to build out from the core structure in multiple directions, creating elaborate, three-dimensional molecules. The pyrrolidine ring itself is a common and important scaffold in many biologically active compounds. mdpi.com

Table 1: Key Reactive Sites and Potential Transformations

| Reactive Site | Type of Reaction | Potential Reagents/Conditions | Resulting Structure |

| Aryl Bromide | Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | Biaryl structures |

| Aryl Bromide | Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand, Base | N-Arylated products |

| Primary Amine | Acylation | Acyl chlorides, Carboxylic acids | Amide derivatives |

| Primary Amine | Reductive Amination | Aldehydes/Ketones, Reducing agent | Secondary amine derivatives |

| Secondary (Pyrrolidine) Amine | N-Alkylation | Alkyl halides, Base | Tertiary amine derivatives |

Precursor for Natural Product Analogues and Designed Biologically Active Molecules

The pyrrolidine motif is a fundamental component of many natural products and synthetic drugs, including numerous alkaloids and amino acids like proline. mdpi.com This makes this compound an attractive precursor for creating analogues of these natural substances. By using this compound as a starting scaffold, researchers can design and synthesize novel molecules that mimic the core structure of a natural product but possess modified substituents. This approach is central to structure-activity relationship (SAR) studies, where the goal is to enhance potency, selectivity, or pharmacokinetic properties.

For instance, the pyrrolidine core is present in drugs targeting a wide range of conditions. mdpi.com Derivatives of substituted pyrrolidines have been investigated for various therapeutic targets. The ability to functionalize the this compound scaffold at its multiple reactive sites allows for the systematic exploration of chemical space around a known pharmacophore, leading to the development of new, designed, and potentially patentable biologically active molecules.

Applications in Combinatorial Chemistry and High-Throughput Library Synthesis

Combinatorial chemistry aims to rapidly generate large collections of related but structurally distinct molecules, known as libraries, for high-throughput screening. crsubscription.com The structure of this compound is well-suited for this purpose. Its multiple points of diversity allow for a divergent synthetic strategy where a common core is treated with large sets of different reagents to produce a vast library of final compounds. nih.gov

For example, in a typical library synthesis, the primary amine could be reacted with a set of 100 different carboxylic acids, and the resulting products could then be subjected to Suzuki coupling with a set of 100 different boronic acids. This two-step sequence could theoretically generate 10,000 unique compounds. This process is often performed on a solid support to simplify purification. crsubscription.comresearchgate.net The reliable and well-understood reactivity of the amine and aryl bromide functionalities ensures a high success rate in the synthesis of the library members, which is crucial for the efficiency of drug discovery programs. nih.gov

Utilization of Stereogenic Centers for Stereoselective Cascade Reactions

The this compound molecule possesses a stereogenic center at the C3 position of the pyrrolidine ring. This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(4-bromophenyl)pyrrolidin-3-amine and (S)-1-(4-bromophenyl)pyrrolidin-3-amine. The use of a single, pure enantiomer as a starting material is a powerful strategy in modern organic synthesis.

The pre-existing stereocenter can direct the stereochemical outcome of subsequent reactions, a process known as asymmetric induction. This is especially valuable in cascade reactions, where multiple chemical bonds and new stereocenters are formed in a single, efficient process. The chiral amine can act as an internal chiral auxiliary, influencing the facial selectivity of reactions on nearby functional groups. Alternatively, it can be incorporated into a chiral catalyst to induce enantioselectivity in a separate substrate. This control over the three-dimensional arrangement of atoms is critical in pharmaceutical chemistry, as different enantiomers of a drug often exhibit profoundly different biological activities and safety profiles. mdpi.com

Theoretical and Computational Investigations of 1 4 Bromophenyl Pyrrolidin 3 Amine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 1-(4-bromophenyl)pyrrolidin-3-amine. These calculations, typically performed using Density Functional Theory (DFT), provide insights into the molecule's reactivity, stability, and intermolecular interactions.

Key electronic properties that are often investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. For substituted pyrrolidine (B122466) derivatives, the nature and position of substituents can significantly influence the HOMO and LUMO energy levels.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from quantum chemical calculations. The MEP map provides a visual representation of the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other chemical species, such as receptors or reactants.

Table 1: Calculated Electronic Properties for a Model Pyrrolidine Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The values in this table are representative for a model system and the actual values for this compound would require specific calculations.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of this compound is not rigid; the pyrrolidine ring can adopt various conformations, and rotation around the C-N bond connecting the phenyl ring can occur. Conformational analysis aims to identify the most stable conformations (local minima on the potential energy surface) and the energy barriers between them.

Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization using DFT or other quantum mechanical methods, are employed to map the energy landscape. These studies reveal the preferred spatial arrangement of the atoms, which is crucial for understanding the molecule's biological activity, as the shape of the molecule often dictates its ability to bind to a biological target. The relative energies of different conformers determine their population at a given temperature.

Prediction of Spectroscopic Signatures

Computational chemistry can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. By comparing the calculated chemical shifts with experimental data, the stereochemistry and conformation of the molecule in solution can be elucidated.

IR Vibrational Modes: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. This information aids in the assignment of experimental IR bands to specific molecular motions, such as N-H stretching, C-N stretching, and aromatic C-H bending, providing a detailed picture of the molecule's vibrational dynamics.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of a Model Phenylpyrrolidine

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (amine) | Stretching | 3400-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-N (pyrrolidine) | Stretching | 1100-1200 |

| C-Br | Stretching | 500-600 |

Note: These are typical frequency ranges and the exact values for this compound would be determined by specific calculations.

Reaction Pathway Modeling and Transition State Analysis for Synthetic Design

Computational modeling is a powerful tool for designing efficient synthetic routes to this compound and its derivatives. By modeling the potential energy surface of a chemical reaction, chemists can identify the most favorable reaction pathways.

This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. Lower activation energies indicate faster reaction rates. Such studies can help in selecting the optimal reagents, catalysts, and reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts. For instance, in the synthesis of related pyrrolidine derivatives, DFT calculations have been used to show that kinetic selectivity is often more significant than thermodynamic selectivity in forming the main products. nih.gov

Molecular Dynamics Simulations for Solvent Interactions and Conformational Sampling

While quantum chemical calculations provide detailed information about a molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in an explicit solvent environment over time.

MD simulations track the movements of all atoms in the system, providing insights into how the solvent molecules arrange around the solute and how this affects its conformation and dynamics. This is particularly important for understanding the behavior of the molecule in biological systems, where water is the primary solvent. By analyzing the trajectories from MD simulations, one can obtain a more realistic picture of the conformational ensemble of the molecule in solution and identify key intermolecular interactions, such as hydrogen bonds with the solvent.

Exploration of Biological Interactions and Pre Clinical Activity Profiles

Compound Screening in In Vitro Biological Assays

There is no publicly available data detailing the screening of 1-(4-Bromophenyl)pyrrolidin-3-amine in any in vitro biological assays. Research articles that would typically describe the initial testing of a compound against a panel of biological targets to determine potential efficacy or activity are absent for this specific molecule.

Ligand-Target Interactions: Molecular Docking and Binding Affinity Predictions (Computational)

No computational studies, such as molecular docking or binding affinity predictions, have been published for This compound . Such studies, which are crucial for predicting the potential binding of a ligand to a protein's active site and for hypothesizing its mechanism of action, have not been reported for this compound.

Enzyme Inhibition or Receptor Binding Studies (General, Non-human, in vitro)

There are no published reports on the in vitro effects of This compound on specific enzymes or receptors. Standard preclinical investigations to determine if a compound can inhibit enzyme function or bind to cellular receptors have not been documented for this molecule.

Cellular Assay Development and Application for Activity Screening (Using Non-human Cell Lines)

No studies have been found that describe the use of This compound in the development or application of cellular assays for activity screening in non-human cell lines. Such experiments are fundamental in preclinical research to understand a compound's effect in a cellular context, and this information is not available for this compound.

Advanced Spectroscopic and Mechanistic Elucidation of 1 4 Bromophenyl Pyrrolidin 3 Amine and Its Reactions

Application of Advanced NMR Techniques for Detailed Structural and Conformational Elucidation (e.g., 2D NMR, NOESY)

While one-dimensional (1D) ¹H and ¹³C NMR spectroscopy provides primary information about the chemical environment of nuclei, advanced two-dimensional (2D) techniques are indispensable for the unambiguous structural assignment and conformational analysis of 1-(4-Bromophenyl)pyrrolidin-3-amine.

Detailed Structural Assignment:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the pyrrolidine (B122466) ring, it would clearly map the connections between the protons on C2, C3, C4, and C5. For the aromatic part, it would show the coupling between the ortho and meta protons on the 4-bromophenyl ring, confirming their AA'BB' spin system.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These experiments correlate protons with directly attached carbons (HSQC) or carbons that are two to three bonds away (HMBC). HSQC would be used to definitively assign each carbon atom to its corresponding proton(s). HMBC is crucial for connecting the fragments; for instance, it would show correlations from the protons on C2 and C5 of the pyrrolidine ring to the C1' carbon of the phenyl ring, confirming the N-aryl linkage.

Conformational Elucidation: The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically envelope or twist forms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space, regardless of whether they are connected through bonds. NOESY is critical for determining the stereochemistry and preferred conformation of the pyrrolidine ring. For example, observing cross-peaks between specific axial and equatorial protons can help define the ring's pucker. It can also reveal the spatial orientation of the 4-bromophenyl group relative to the pyrrolidine ring. nih.govbeilstein-journals.org The completeness of NOESY data, often compared against expected NOEs from a 3D structure, can range significantly depending on the specific magnetization transfer pathway used. nih.gov

Table 1: Theoretical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Theoretical ¹H Chemical Shift (ppm) | Theoretical ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (Expected) |

| Pyrrolidine C2 | ~3.4 - 3.6 | ~50 - 55 | COSY: H2-H3; HSQC: C2-H2; HMBC: C2-H3, C2-C1', C2-C5 |

| Pyrrolidine C3 | ~3.0 - 3.3 | ~45 - 50 | COSY: H3-H2, H3-H4; HSQC: C3-H3; HMBC: C3-H2, C3-H4, C3-H5 |

| Pyrrolidine C4 | ~1.9 - 2.2 | ~30 - 35 | COSY: H4-H3, H4-H5; HSQC: C4-H4; HMBC: C4-H3, C4-H5, C4-C2 |

| Pyrrolidine C5 | ~3.2 - 3.5 | ~50 - 55 | COSY: H5-H4; HSQC: C5-H5; HMBC: C5-H4, C5-C1', C5-C2 |

| Amine (-NH₂) | ~1.5 - 2.5 (broad) | - | - |

| Phenyl C1' | - | ~145 - 150 | HMBC: C1'-H2', C1'-H6', C1'-H2, C1'-H5 |

| Phenyl C2', C6' | ~6.5 - 6.7 | ~112 - 118 | COSY: H2'-H3'; HSQC: C2'-H2'; HMBC: C2'-C4', C2'-C1' |

| Phenyl C3', C5' | ~7.2 - 7.4 | ~130 - 135 | COSY: H3'-H2'; HSQC: C3'-H3'; HMBC: C3'-C1', C3'-C5' |

| Phenyl C4' | - | ~110 - 115 | HMBC: C4'-H2', C4'-H3' |

Mass Spectrometry Fragmentation Pathways for Mechanistic Insights and Metabolite Identification (Theoretical and Experimental)

Mass spectrometry (MS) is a powerful tool for elucidating the structure of this compound through its characteristic fragmentation patterns and for identifying its metabolites in biological systems.

Theoretical Fragmentation Pathways: The presence of the bromine atom provides a distinct isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1), which helps in identifying bromine-containing fragments.

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak [M]⁺• would be observed at m/z 240/242. Key fragmentation pathways for aliphatic amines include α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. miamioh.edu

α-Cleavage: The most significant fragmentation would likely involve the cleavage of the pyrrolidine ring. Loss of a C₂H₄N radical from the molecular ion would lead to a fragment. Another primary fragmentation would be the loss of the C₃H₆N fragment containing the amine group.

Aromatic Fragmentation: The bromophenyl moiety can also fragment, typically involving the loss of the bromine atom (Br•) to give a fragment at m/z 161, or the loss of HBr to give a fragment at m/z 159/161. researchgate.netnist.gov

Electrospray Ionization (ESI-MS): This softer ionization technique is used in LC-MS and typically shows the protonated molecule [M+H]⁺ at m/z 241/243. Tandem MS (MS/MS) of this precursor ion would reveal structural information. The fragmentation patterns in ESI-MS/MS often involve the loss of stable neutral molecules. dntb.gov.ua A characteristic fragmentation pathway for related molecules involves the loss of the amine group as ammonia (B1221849). dntb.gov.uaresearchgate.net

Metabolite Identification: The metabolism of xenobiotics often involves Phase I (functionalization) and Phase II (conjugation) reactions. By analogy with related aromatic amines and brominated compounds, the metabolic fate of this compound can be predicted and identified using LC-MS/MS. nih.govmdpi.com

Phase I Metabolism: Likely reactions include hydroxylation of the aromatic ring, hydroxylation of the pyrrolidine ring, and N-dealkylation (though not applicable here) or oxidation of the amine. nih.govmdpi.com

Phase II Metabolism: The newly introduced functional groups (e.g., hydroxyl) or the primary amine can be conjugated with polar molecules like glucuronic acid or sulfate (B86663) to facilitate excretion. nih.govmdpi.com The identification process involves comparing the high-resolution mass spectra of potential metabolites in a biological sample (e.g., rat plasma) with that of the parent drug. mdpi.com The characteristic mass shifts (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) and the retention of the bromine isotopic pattern are key identifiers. nih.govmdpi.com

Table 2: Predicted Mass Fragments of this compound

| m/z (for ⁷⁹Br) | Ion Formula (Proposed) | Origin |

| 240/242 | [C₁₀H₁₃BrN₂]⁺• | Molecular Ion [M]⁺• |

| 241/243 | [C₁₀H₁₄BrN₂]⁺ | Protonated Molecule [M+H]⁺ |

| 183/185 | [C₈H₈BrN]⁺• | [M - C₂H₅N]⁺•, α-cleavage in pyrrolidine ring |

| 170/172 | [C₇H₅BrN]⁺• | Fragmentation of the pyrrolidine ring |

| 156/158 | [C₆H₄Br]⁺ | Phenyl-Br fragment |

| 161 | [C₁₀H₁₄N₂]⁺ | [M+H - Br]⁺, loss of Bromine radical from protonated molecule |

| 84 | [C₅H₁₀N]⁺ | Pyrrolidine-amine fragment after cleavage from the phenyl ring |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., ECD, VCD)

The C3 atom of the pyrrolidine ring in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers, (R)- and (S)-. Chiroptical spectroscopy techniques are essential for determining the absolute configuration of a separated enantiomer.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, typically in the UV-Vis range. The experimental ECD spectrum of a single enantiomer is compared with theoretical spectra generated by time-dependent density functional theory (TD-DFT) calculations for both the (R) and (S) configurations. A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. beilstein-journals.org

Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analogue of ECD. It provides information about the stereochemistry based on the vibrational transitions of the molecule. Like ECD, the experimental VCD spectrum is compared with DFT-calculated spectra for the (R) and (S) enantiomers to determine the absolute configuration.

An alternative and widely used method involves the synthesis of diastereomers by reacting the chiral amine with a chiral derivatizing agent (CDA) of known absolute configuration, such as α-methoxyphenylacetic acid (MPA). frontiersin.orgmdpi.com The resulting diastereomeric amides can then be analyzed by NMR spectroscopy. The different spatial arrangements of the groups in the diastereomers lead to measurable differences in the chemical shifts of nearby protons, which can be used to deduce the absolute configuration of the original amine. frontiersin.orgmdpi.comresearchgate.net

Crystallographic Studies of Derivatives for Solid-State Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. While obtaining suitable crystals of the parent amine might be challenging, forming a derivative (e.g., an amide, urea (B33335), or salt) often facilitates crystallization. researchgate.net

A crystallographic study of a derivative of this compound would provide a wealth of information:

Unambiguous Confirmation of Structure: It would confirm the molecular connectivity.

Precise Geometric Parameters: It yields exact bond lengths, bond angles, and torsion angles. nih.govmdpi.com

Solid-State Conformation: It reveals the specific conformation adopted by the molecule in the crystal lattice, including the pucker of the pyrrolidine ring and the relative orientation of the phenyl group. researchgate.netmdpi.com

Intermolecular Interactions: It details how the molecules pack in the crystal, showing intermolecular forces like hydrogen bonds (e.g., involving the amine N-H and a suitable acceptor), halogen bonds (involving the bromine atom), and van der Waals interactions. nih.gov

For example, a study on the crystal structure of 1-(4-bromophenyl)-3-cycloheptylurea revealed detailed geometric parameters and the role of N-H···O hydrogen bonds in forming the crystal packing. researchgate.net Similar derivatization of this compound would allow for such detailed solid-state analysis.

Table 3: Representative Crystallographic Data for a Related Bromophenyl Derivative, (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione mdpi.com

| Parameter | Value |

| Chemical Formula | C₂₁H₁₇BrN₂O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.426(5) |

| b (Å) | 6.5325(15) |

| c (Å) | 19.972(5) |

| β (°) | 107.62(3) |

| Volume (ų) | 1918.1(9) |

| Z (molecules/cell) | 4 |

Mechanistic Studies of Catalytic Transformations Involving the Compound through Spectroscopic Monitoring

Spectroscopic monitoring is crucial for understanding the mechanisms of chemical reactions that either form or utilize this compound. Such studies involve tracking the concentrations of reactants, intermediates, and products over time to derive kinetic information and elucidate the reaction pathway.

Synthesis Reactions: The synthesis of N-aryl pyrrolidines can be achieved through various catalytic methods, such as the Buchwald-Hartwig amination of an aryl bromide with 3-aminopyrrolidine (B1265635) or the intramolecular C-H amination of a suitable precursor. nih.govnih.gov

Kinetic Analysis: By taking aliquots from the reaction at different time points and analyzing them with techniques like GC-MS or HPLC, one can plot concentration versus time profiles. This data helps determine the reaction order with respect to each component (the aryl bromide, the amine, the catalyst, the base) and calculate rate constants. nih.gov

Identifying Intermediates: In-situ spectroscopic techniques like ReactIR (FTIR) or in-situ NMR can monitor the reaction mixture directly without sampling. This can lead to the detection of transient intermediates that are crucial to the catalytic cycle. For instance, in copper-catalyzed amination reactions, spectroscopic and mass spectrometry studies have been used to identify and characterize key copper-fluoride complexes involved in the mechanism. nih.gov Similarly, for palladium-catalyzed reactions, kinetic studies can help distinguish between different proposed catalytic cycles and identify the catalyst's resting state. nih.gov

By applying these methods, a detailed picture of the energy landscape and the individual steps of the catalytic transformation involving this compound can be constructed, enabling optimization of reaction conditions and the development of more efficient synthetic routes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.